2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Doebner-von Miller synthesis, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Functionalization of the Quinoline Core: The quinoline core is then functionalized by introducing the 8-methyl and 2-phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions.
Introduction of the 2-(4-Ethylphenyl)-2-oxoethyl Group: The final step involves the esterification of the quinoline derivative with 2-(4-ethylphenyl)-2-oxoacetic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its biological activities and used in various synthetic applications.
2-Phenylquinoline: Similar in structure but lacks the additional functional groups present in the target compound.
8-Methylquinoline: Shares the methyl group at the 8-position but differs in other functional groups.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications not found in simpler quinoline derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
355429-09-3 |
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Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-3-19-12-14-21(15-13-19)25(29)17-31-27(30)23-16-24(20-9-5-4-6-10-20)28-26-18(2)8-7-11-22(23)26/h4-16H,3,17H2,1-2H3 |
InChI Key |
GLWAQMHVJSAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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